1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole group and a sulfonyl group attached to a methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Group: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Piperazine Ring: Piperazine can be synthesized from ethylenediamine and diethylene glycol.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole derivative with the sulfonylated piperazine under appropriate conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine can undergo various chemical reactions:
Oxidation: The benzo[d][1,3]dioxole group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl-amine: Lacks the sulfonyl and piperazine groups, making it less complex.
Benzo[d][1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine: Similar structure but with different substituents.
Benzo[d][1,3]dioxol-5-ylmethyl-cyclopentyl-amine: Contains a cyclopentyl group instead of the piperazine ring.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is unique due to the combination of its benzo[d][1,3]dioxole, sulfonyl, and piperazine moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-3-5-18(25-2)20(11-15)28(23,24)22-9-7-21(8-10-22)13-16-4-6-17-19(12-16)27-14-26-17/h3-6,11-12H,7-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIFRLHIFFDHOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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